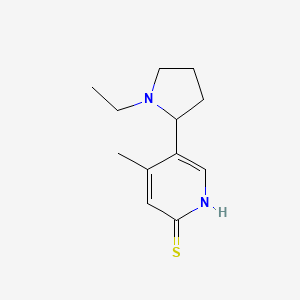
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a thiol group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The process involves multiple steps, including esterification, cyclization, and thiolation, to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography to ensure high quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and thioethers. These products can have different properties and applications depending on the specific reaction pathway .
Applications De Recherche Scientifique
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings
Mécanisme D'action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiol group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Thiol-containing compounds: Compounds with a thiol group, such as cysteine or thiophenol.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a thiol group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions and reactivity compared to simpler analogs .
Propriétés
Formule moléculaire |
C12H18N2S |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H18N2S/c1-3-14-6-4-5-11(14)10-8-13-12(15)7-9(10)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
Clé InChI |
NRHSZPMBMGYJGW-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=CNC(=S)C=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


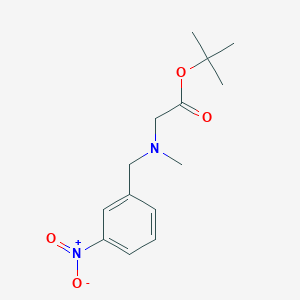



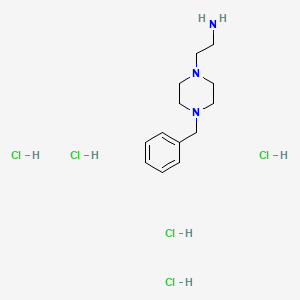
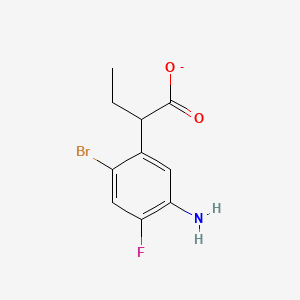
![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)

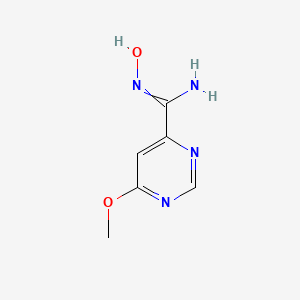
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)

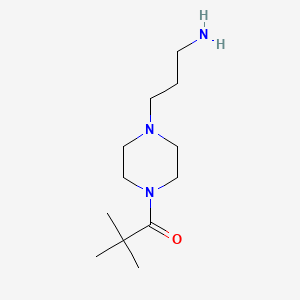
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)

